molecular formula C20H15ClN2O4 B7750204 methyl (2Z)-2-[3-[(4-chlorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate

methyl (2Z)-2-[3-[(4-chlorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate

Cat. No.: B7750204
M. Wt: 382.8 g/mol
InChI Key: KNZDABWXIBPSSL-MSUUIHNZSA-N
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Description

Methyl (2Z)-2-[3-[(4-chlorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate is a complex organic compound that features a chlorobenzoyl group, an isoindole moiety, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-[3-[(4-chlorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindole Moiety: This can be achieved through the cyclization of a suitable precursor, such as a phthalimide derivative, under acidic or basic conditions.

    Introduction of the Chlorobenzoyl Group: This step involves the acylation of the isoindole intermediate with 4-chlorobenzoyl chloride in the presence of a base like pyridine or triethylamine.

    Esterification: The final step is the esterification of the resulting compound with methyl acetoacetate under acidic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and high-throughput screening can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-[3-[(4-chlorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride.

    Substitution: Amines, thiols, under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated carbonyl groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Methyl (2Z)-2-[3-[(4-chlorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the development of organic semiconductors and photovoltaic materials due to its unique electronic properties.

    Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

    Industrial Applications: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of methyl (2Z)-2-[3-[(4-chlorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. In biological systems, it may also interact with cellular membranes, affecting membrane fluidity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-chlorobenzoyl)-7-methyl-1-indolizinecarboxylate: Similar structure with an indolizine moiety.

    Methyl 3-({[(4-chlorobenzoyl)amino]carbonyl}amino)benzoate: Contains a benzoate ester with a similar chlorobenzoyl group.

    Methyl 3-({[(4-chlorobenzoyl)amino]carbothioyl}amino)benzoate: Features a carbothioyl group in addition to the chlorobenzoyl group.

Uniqueness

Methyl (2Z)-2-[3-[(4-chlorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate is unique due to its isoindole moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science, where its structural features can be exploited for targeted interactions and functionalities.

Properties

IUPAC Name

methyl (2Z)-2-[3-[(4-chlorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O4/c1-11(24)16(20(26)27-2)17-14-5-3-4-6-15(14)18(22-17)23-19(25)12-7-9-13(21)10-8-12/h3-10H,1-2H3,(H,22,23,25)/b17-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZDABWXIBPSSL-MSUUIHNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=C(C=C3)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C/1\C2=CC=CC=C2C(=N1)NC(=O)C3=CC=C(C=C3)Cl)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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